molecular formula C12H15NO2S B2378447 N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine CAS No. 620590-03-6

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Cat. No.: B2378447
CAS No.: 620590-03-6
M. Wt: 237.32
InChI Key: SEVZNAPWHJPPPW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a heterocyclic compound that features a thiophene ring with a sulfone group and an amino group attached to a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the condensation of a thiophene derivative with an appropriate amine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene derivatives . The reaction conditions often require a solvent such as ethanol or acetic acid and may be carried out under reflux conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of catalysts and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding thiol or sulfide under reducing conditions.

    Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The amino group allows it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfone group enhances its stability and solubility, facilitating its interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog without the amino and sulfone groups.

    2,3-Dimethylphenylamine: Lacks the thiophene ring and sulfone group.

    Thiophene-2-sulfonamide: Contains a sulfonamide group instead of an amino group.

Uniqueness

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound belonging to the thiophene class of heterocyclic compounds. This compound has garnered interest in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a sulfur atom in its five-membered structure. The presence of a 2,3-dimethylphenyl substituent significantly influences its chemical reactivity and biological properties. The dioxo group (two double-bonded oxygen atoms) enhances its potential interactions with biological targets.

Biological Activities

Research indicates that thiophene derivatives exhibit diverse pharmacological properties. The biological activities of this compound have been explored through various in vitro assays across different cell lines and animal models. Key areas of investigation include:

  • Antimicrobial Activity : Studies suggest that thiophene derivatives can exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research indicates that this compound may influence cancer cell proliferation and apoptosis pathways.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in cellular models.

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors. This compound may inhibit certain metabolic enzymes or modulate receptor activity, leading to altered cellular responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds. Below is a table highlighting some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-(3,4-Dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amineSimilar thiophene core with different phenyl substitutionExplored for similar biological activities but with different substitution patterns affecting efficacy
N-(Phenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amineSimple phenyl group without additional methyl substitutionsServes as a baseline for comparing enhanced activities of more substituted derivatives

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on human breast cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited significant inhibitory effects at low concentrations.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-4-3-5-12(10(9)2)13-11-6-7-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVZNAPWHJPPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2CS(=O)(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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